[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride
Description
[4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a 1-aminocyclopropyl group at the 4-position and a 4-isopropoxyphenyl methanone moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical research .
Properties
IUPAC Name |
[4-(1-aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2.ClH/c1-13(2)22-16-5-3-14(4-6-16)17(21)20-11-7-15(8-12-20)18(19)9-10-18;/h3-6,13,15H,7-12,19H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FELSPPGESDEWTI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3(CC3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride is a synthetic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- Core Structure : The piperidine ring is a common motif in medicinal chemistry, often associated with various biological activities.
- Functional Groups : The presence of an aminocyclopropyl group and a propan-2-yloxyphenyl group contributes to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 303.81 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Research indicates that this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling pathways. Its structural features suggest potential activity at:
- Dopamine Receptors : Potential modulation of dopaminergic pathways, which could have implications for mood disorders and neuropsychiatric conditions.
- Serotonin Receptors : Interaction with serotonin receptors may influence anxiety and depression.
- Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cancer pathways.
Case Studies and Research Findings
- Neuropharmacological Studies
- Anticancer Activity
- Behavioral Studies
Table 2: Summary of Biological Activities
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of pharmacological activities, making it a candidate for further investigation in therapeutic contexts. Notably, its structural components suggest potential interactions with biological targets relevant to cancer treatment and neurological disorders.
Anticancer Applications
Research indicates that compounds with similar piperidine frameworks have shown promising anticancer properties. For instance, derivatives of piperidine have been documented to induce apoptosis in various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the modulation of key signaling pathways such as NF-κB and PI3K/Akt, which are crucial for cell survival and proliferation .
Table 1: Anticancer Activity of Piperidine Derivatives
Neuropharmacological Applications
The compound's structure suggests potential neuropharmacological applications. Compounds with similar piperidine structures have been investigated for their effects on neurotransmitter systems, particularly in modulating dopamine and serotonin receptors. This could position [4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride as a candidate for treating neuropsychiatric disorders.
Mechanisms of Action in Neuropharmacology
The interaction of piperidine derivatives with neurotransmitter receptors can lead to various outcomes, including mood stabilization and cognitive enhancement. The modulation of the dopaminergic system is particularly relevant in the context of disorders such as schizophrenia and depression.
Case Studies
Several studies have highlighted the efficacy of piperidine derivatives in clinical settings:
- Study on Antileukemic Activity : A study synthesized several piperidine derivatives and evaluated their anticancer activity against human leukemia cells. Results indicated significant growth inhibition and apoptosis induction in treated cells .
- Neuropharmacological Study : Research on a related piperidine compound demonstrated its ability to enhance cognitive function in animal models, suggesting potential use in treating cognitive deficits associated with neurodegenerative diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related piperidine-based derivatives, focusing on substituents, physicochemical properties, and pharmacological implications. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
| Compound Name | Substituents | Molecular Weight (g/mol) | Key Features | Pharmacological Notes |
|---|---|---|---|---|
| [4-(1-Aminocyclopropyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride | 4-isopropoxyphenyl, 1-aminocyclopropyl | Not explicitly stated (estimated ~350-370) | Hydrophilic hydrochloride salt; isopropoxy group may enhance lipophilicity | Likely optimized for CNS penetration due to balanced lipophilicity |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride (PK00698E-1) | Pyridin-4-yl, aminomethyl | 292.2 | Dihydrochloride salt; pyridine ring improves solubility | Used in R&D no GHS hazards reported |
| 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-4-(4-methylphenyl)butan-1-one hydrochloride | 4-methylphenyl, butanone linker | 336.9 | Discontinued product; longer alkyl chain may reduce metabolic stability | Discontinued status suggests synthesis or stability challenges |
| 1-(4-Chlorobenzoyl)piperidin-3-amine hydrochloride | 4-chlorophenyl, amine at 3-position | Not provided | Chlorine substituent increases electronegativity | Potential for higher receptor affinity due to halogen bonding |
| ((1R,4R)-4-Aminocyclohexyl)(3,3-difluoropiperidin-1-yl)methanone hydrochloride | Difluoropiperidine, cyclohexyl | 282.76 | Fluorine atoms enhance metabolic stability | Improved bioavailability due to fluorination |
Key Structural and Functional Insights
Substituent Effects on Solubility and Stability
- The isopropoxy group in the target compound likely increases lipophilicity compared to pyridine (PK00698E-1) or chlorophenyl analogs . However, the hydrochloride salt counterbalances this, ensuring aqueous solubility .
- Fluorinated analogs (e.g., difluoropiperidine) exhibit enhanced metabolic stability due to fluorine’s electron-withdrawing effects, a feature absent in the target compound .
Pharmacological Implications Cyclopropylamine groups are recurrent in analogs (e.g., ), suggesting a role in receptor binding or enzyme inhibition. The cyclopropyl ring’s rigidity may improve target selectivity.
The target compound’s safety profile remains unclassified but likely aligns with non-halogenated analogs.
Research Findings and Limitations
- Gaps in Data: No direct pharmacological or toxicological data exist for the target compound in the provided evidence. Inferences are drawn from structural analogs.
- Synthetic Challenges : The discontinued status of some analogs underscores the difficulty of stabilizing cyclopropylamine-piperidine derivatives, necessitating further optimization .
- Future Directions : Comparative studies on receptor binding, metabolic stability, and toxicity are needed to validate the target compound’s advantages over existing analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
